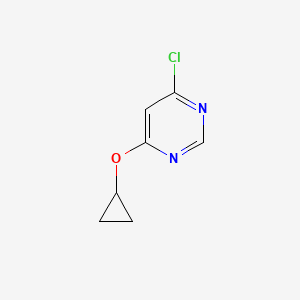

4-Chloro-6-cyclopropoxypyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-6-cyclopropoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 4th position and a cyclopropoxy group at the 6th position of the pyrimidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyclopropoxypyrimidine typically involves the reaction of 4,6-dichloropyrimidine with cyclopropanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom at the 6th position with the cyclopropoxy group. The general reaction scheme is as follows:

4,6-dichloropyrimidine+cyclopropanolbase, refluxthis compound

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically monitored using techniques such as gas chromatography and high-performance liquid chromatography to ensure the desired product is obtained.

Análisis De Reacciones Químicas

Types of Reactions: 4-Chloro-6-cyclopropoxypyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4th position can be substituted by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Coupling Reactions: Reagents include boronic acids and palladium catalysts. The reactions are carried out under mild conditions, often in the presence of a base such as potassium carbonate.

Major Products:

Nucleophilic Substitution: The major products are substituted pyrimidines where the chlorine atom is replaced by the nucleophile.

Coupling Reactions: The major products are biaryl compounds formed by the coupling of the pyrimidine ring with the boronic acid derivative.

Aplicaciones Científicas De Investigación

4-Chloro-6-cyclopropoxypyrimidine has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential pharmaceutical agent due to its ability to interact with biological targets.

Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 4-Chloro-6-cyclopropoxypyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways and inducing apoptosis in cancer cells.

Comparación Con Compuestos Similares

4-Chloro-6-cyclopropylpyrimidine: Similar in structure but with a cyclopropyl group instead of a cyclopropoxy group.

4-Chloro-6-methoxypyrimidine: Similar in structure but with a methoxy group instead of a cyclopropoxy group.

4-Chloro-6-ethoxypyrimidine: Similar in structure but with an ethoxy group instead of a cyclopropoxy group.

Uniqueness: 4-Chloro-6-cyclopropoxypyrimidine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties to the compound. This uniqueness makes it valuable in various chemical and pharmaceutical applications, as it can interact with biological targets in ways that similar compounds cannot.

Actividad Biológica

4-Chloro-6-cyclopropoxypyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines are a class of compounds known for their roles in various biological processes and therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structure-Activity Relationship (SAR)

The structure of this compound significantly influences its biological activity. The presence of the chloro group at position 4 and the cyclopropoxy group at position 6 contributes to its pharmacological properties.

Key Features:

- Chloro Group : Enhances lipophilicity and may contribute to interactions with biological targets.

- Cyclopropoxy Group : Provides steric hindrance which can affect binding affinity and selectivity towards enzymes or receptors.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives, including this compound, exhibit significant anticancer properties. For example, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Microtubule Dynamics : Some pyrimidine derivatives stabilize microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .

- Targeting Tyrosine Kinases : Certain analogs have demonstrated efficacy as tyrosine kinase inhibitors, which are crucial in cancer signaling pathways .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit key inflammatory mediators:

- COX Enzyme Inhibition : Studies have shown that related pyrimidines can effectively inhibit cyclooxygenase (COX) enzymes, reducing the production of prostaglandins involved in inflammation .

- Reduction of Nitric Oxide Production : Compounds in this class have been reported to lower nitric oxide levels, which play a significant role in inflammatory responses.

Study on Anticancer Efficacy

A study evaluated the anticancer potential of this compound against various cancer cell lines. The compound exhibited IC50 values ranging from 0.5 to 3 μM across different cell lines, indicating potent antiproliferative activity. The mechanism was linked to microtubule stabilization and induction of apoptosis via caspase activation .

Study on Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory properties of this compound using carrageenan-induced paw edema models in rats. Results showed a significant reduction in edema compared to control groups, with an ED50 value comparable to established anti-inflammatory drugs like indomethacin .

Data Tables

Propiedades

Fórmula molecular |

C7H7ClN2O |

|---|---|

Peso molecular |

170.59 g/mol |

Nombre IUPAC |

4-chloro-6-cyclopropyloxypyrimidine |

InChI |

InChI=1S/C7H7ClN2O/c8-6-3-7(10-4-9-6)11-5-1-2-5/h3-5H,1-2H2 |

Clave InChI |

GPCFOZPLTNNIJI-UHFFFAOYSA-N |

SMILES canónico |

C1CC1OC2=CC(=NC=N2)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.